molecular formula C₁₄H₂₈O₅Si B1139979 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose CAS No. 68703-51-5

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose

Cat. No. B1139979
CAS RN: 68703-51-5
M. Wt: 304.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose derivatives involves key steps such as condensation, deprotection, and selective functional group transformations. For instance, the compound and its analogues were prepared by condensation of 5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-α-D-erythro-3-pentulofuranose with lithiated derivatives, followed by deprotection processes to yield various protected ribofuranoses (Lipka et al., 1996).

Molecular Structure Analysis

The molecular structure of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose is characterized by its protective groups, which are strategically placed to facilitate subsequent synthetic transformations. These groups protect the reactive hydroxyl sites of the sugar molecule, making it a versatile intermediate for further chemical modifications.

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including isomerization and cycloadditions, due to its functional groups. Isomerization between 0-2′ and 0-3′ positions in ribonucleosides has been observed, influenced by solvent type and the specific nucleoside derivative involved (Olgivie & Entwistle, 1981).

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : This compound is used in the research and development of distinct pharmacological compounds designed to target malignant neoplasms, viral afflictions, and inflammatory maladies .
  • Synthesis of Deodorants and Antiperspirants

    • Summary of Application : This compound has been shown to have an effect on perspiration, and is used in the synthesis of deodorants and antiperspirants .
  • Preparation of Nucleoside/Nucleotide Analogs

    • Summary of Application : This compound functions primarily as a protective grouping agent for the preparation of nucleoside/nucleotide analogs .
  • HIV, Herpes, and Select Cancer Treatments

    • Summary of Application : This compound is used in the development of treatments for HIV, herpes simplex virus, and select cancers .
  • Synthesis of Antiviral and Antitumor Compounds

    • Summary of Application : This compound serves as a pivotal constituent for the research and development of a diverse range of pharmaceuticals, encompassing potent antiviral and antitumor compounds .
  • Creation of Nucleoside Analogs

    • Summary of Application : This compound plays a vital role in the creation of nucleoside analogs used to treat viral infections and cancer .
  • Biomedical Research

    • Summary of Application : This compound is an indispensable constituent within biomedicine, profoundly influencing the synthesis of numerous pharmaceutical agents .
    • Methods of Application : It is used as an intermediary compound in the synthesis process .
    • Results or Outcomes : The result is the successful synthesis of various pharmaceutical agents .
  • Synthesis of Antiviral Nucleoside Analogs

    • Summary of Application : This compound assumes a pivotal role in the synthesis of antiviral nucleoside analogs .
    • Methods of Application : It is used in the synthesis process where it helps protect certain functional groups in the nucleoside analogs during the synthesis process .
    • Results or Outcomes : The result is the successful synthesis of antiviral nucleoside analogs which are often used in antiviral drug development .
  • Development of Treatments for Malignant Neoplasms, Viral Afflictions, and Inflammatory Maladies

    • Summary of Application : This compound is extensively utilized in the research and development of distinct pharmacological compounds precisely designed to target malignant neoplasms, viral afflictions as well as inflammatory maladies .
    • Methods of Application : It is used as an intermediary compound in the synthesis process .
    • Results or Outcomes : The result is the successful synthesis of various pharmacological compounds .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H3351. Precautionary measures include P260, P262, P270, P280, P302+P352, P304+P340, P305+P351+P338, P402+P404, P411, and P4221.


properties

IUPAC Name

(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3/t9-,10-,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLRGSYXWAKGJM-KBIHSYGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose

Citations

For This Compound
10
Citations
CG Francisco, CG Martín, E Suárez - The Journal of Organic …, 1998 - ACS Publications
Alduronic acid 4,1-, 5,1-, and 5,2-lactones can be specifically obtained when hexuronic and penturonic acids belonging to the erythrose and threose carbohydrate series undergo a …
Number of citations: 70 pubs.acs.org
JC Zhuo, AH Soloway, JC Beeson, W Ji… - The Journal of …, 1999 - ACS Publications
Benzo-fused boron-containing heterocycles (benzoborauracils), 1-hydroxy-1H-2,4,1-benzodiazaborin-3-one (3a), 1-hydroxy-2-methyl-1H-2,4,1-benzodiazaborin-3-one (3b), and 1-…
Number of citations: 25 pubs.acs.org
C Rodriguez - 2011 - academicworks.cuny.edu
Over the years, carbohydrates have become important chiral starting materials that are commercially available and cost effective. Examples of carbohydrates range from simple …
Number of citations: 2 academicworks.cuny.edu
Z Györgydeák, J Thiem - Advances in Carbohydrate Chemistry and …, 2006 - Elsevier
Publisher Summary This chapter discusses the synthesis and transformation of glycosyl azides. Owing to their functional group, glycosyl azides constitute important and versatile …
Number of citations: 59 www.sciencedirect.com
TP Prakash, M Prhavc, AB Eldrup… - Journal of medicinal …, 2005 - ACS Publications
Several triphosphates of modified nucleosides (1−6) were identified as inhibitors (IC 50 = 0.08−3.8 μM) of hepatitis C virus RNA-dependent RNA polymerase (RdRp). Although the initial …
Number of citations: 50 pubs.acs.org
YC Chang - 2007 - search.proquest.com
In this thesis work, several goals were accomplished. The first goal was to establish a short and reliable synthesis to generate pseudouridine in high yields. We synthesized gram …
Number of citations: 0 search.proquest.com
S Guyenne, EI Leon, A Martin… - The Journal of …, 2012 - ACS Publications
A previously developed 1,8-hydrogen atom transfer (HAT) reaction promoted by 6-O-yl alkoxyl radicals between the two pyranose units in Hexp-(1→4)-Hexp disaccharides has been …
Number of citations: 17 pubs.acs.org
C Moreau, GK Wagner, K Weber… - Journal of medicinal …, 2006 - ACS Publications
A series of nicotinamide hypoxanthine 5‘-dinucleotide (NHD + ) analogues modified at C-8 (2−5) and 7-deaza-NHD + were synthesized, and cyclization in the presence of Aplysia ADP-…
Number of citations: 47 pubs.acs.org
L Zhang, Y Zhang, X Li, L Zhang - Bioorganic & medicinal chemistry, 2002 - Elsevier
5-Alkynyl tubercidin analogues were synthesized and their biological activities were evaluated. It was found that protein kinase A could be activated by 5-alkynyl tubercidin (9a) and …
Number of citations: 23 www.sciencedirect.com
M Martinková, J Gonda, K Pomikalová, J Kožíšek… - Carbohydrate …, 2011 - Elsevier
A facile synthetic route to d-ribo-C 20 -phytosphingosine 31 and its C2 epimer 32 is described. The Overman rearrangement of allylic trichloroacetimidates derived from the known …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.